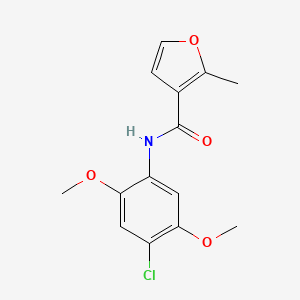![molecular formula C16H25N3O4 B5667825 7-isopropyl-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5667825.png)
7-isopropyl-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-isopropyl-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In 5]decan-6-one.
作用機序
The mechanism of action of 7-isopropyl-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it has been proposed that the antimicrobial activity of this compound is due to its ability to disrupt the bacterial cell membrane and inhibit protein synthesis (Wang et al., 2013). The anticancer activity of this compound is thought to be due to its ability to induce apoptosis in cancer cells by activating the caspase cascade (Liu et al., 2015).
Biochemical and Physiological Effects
7-isopropyl-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of a broad range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses (Wang et al., 2013). This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade (Liu et al., 2015). In addition, this compound has been investigated for its potential as a chiral auxiliary in asymmetric synthesis reactions (Wang et al., 2013).
実験室実験の利点と制限
7-isopropyl-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one has several advantages and limitations for lab experiments. One of the advantages is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antimicrobial agents (Wang et al., 2013). Another advantage is its potential as a chiral auxiliary in asymmetric synthesis reactions, which could facilitate the synthesis of chiral compounds (Wang et al., 2013). However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions (Wang et al., 2013).
将来の方向性
7-isopropyl-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one has several potential future directions for scientific research. One direction is the development of new antimicrobial agents based on the structure of this compound. Another direction is the investigation of this compound's potential as a chiral auxiliary in asymmetric synthesis reactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for the treatment of cancer.
Conclusion
7-isopropyl-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. This compound has broad-spectrum antimicrobial activity, potential as a chiral auxiliary in asymmetric synthesis reactions, and anticancer activity. Further studies are needed to fully understand the mechanism of action of this compound and its potential for the development of new antimicrobial agents and cancer treatments.
合成法
The synthesis of 7-isopropyl-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one has been achieved using different methods. One of the most common methods involves the reaction of 2-(2-oxo-1,3-oxazolidin-3-yl)acetic acid with 7-isopropyl-2,7-diazaspiro[4.5]decan-6-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) (Wang et al., 2013). This method yields 7-isopropyl-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one with high purity and yield.
科学的研究の応用
7-isopropyl-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one has potential applications in various fields of scientific research. One of the most promising applications is in the field of drug discovery. This compound has been shown to exhibit significant antimicrobial activity against a broad range of microorganisms, including bacteria, fungi, and viruses (Wang et al., 2013). It has also been shown to have anticancer activity by inducing apoptosis in cancer cells (Liu et al., 2015). Additionally, this compound has been investigated for its potential as a chiral auxiliary in asymmetric synthesis reactions (Wang et al., 2013).
特性
IUPAC Name |
3-[2-oxo-2-(6-oxo-7-propan-2-yl-2,7-diazaspiro[4.5]decan-2-yl)ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-12(2)19-6-3-4-16(14(19)21)5-7-18(11-16)13(20)10-17-8-9-23-15(17)22/h12H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPGVHVKEGESKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC2(C1=O)CCN(C2)C(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,4S*)-1-[(5-chloro-3-phenyl-1H-indol-2-yl)carbonyl]-4-methylpiperidine-3,4-diol](/img/structure/B5667750.png)
![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5667760.png)
![N-(4-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5667764.png)

![3-chloro-6-methyl-2-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5667768.png)
![N-(2-methoxyethyl)-3-[(1-naphthoylamino)methyl]piperidine-1-carboxamide](/img/structure/B5667777.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide](/img/structure/B5667788.png)
![5-fluoro-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinazolin-4-amine](/img/structure/B5667794.png)
![2-[3-(1-tert-butyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)phenoxy]acetamide](/img/structure/B5667795.png)
![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]pyrrolidin-3-amine](/img/structure/B5667806.png)
![2-methyl-1-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]quinolin-4(1H)-one](/img/structure/B5667809.png)
![ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5667817.png)
![(3aR*,6aR*)-2-acetyl-5-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5667821.png)
